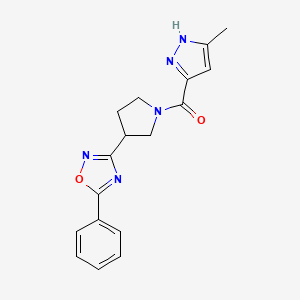![molecular formula C23H22BrN3O3 B14962647 Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate](/img/structure/B14962647.png)
Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a bromobenzyl group, a methyl group, and a propanoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimido ring. The bromobenzyl group is then added through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl propanoate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-chloro-4-cyano-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate
- Ethyl 3-(4-cyano-3-methyl-1-(4-morpholinyl)pyrido[1,2-a]benzimidazol-2-yl)propanoate
- 2-ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Uniqueness
Ethyl 3-[1-(4-bromobenzyl)-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]propanoate is unique due to the presence of the bromobenzyl group, which imparts distinct chemical properties and biological activities. This differentiates it from other similar compounds that may have different substituents or functional groups .
Properties
Molecular Formula |
C23H22BrN3O3 |
|---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
ethyl 3-[1-[(4-bromophenyl)methyl]-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-3-yl]propanoate |
InChI |
InChI=1S/C23H22BrN3O3/c1-3-30-21(28)13-12-18-15(2)26(14-16-8-10-17(24)11-9-16)23-25-19-6-4-5-7-20(19)27(23)22(18)29/h4-11H,3,12-14H2,1-2H3 |
InChI Key |
WSCNBVDEALFVGB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14962564.png)
![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B14962569.png)

![N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-YL)adamantane-1-carboxamide](/img/structure/B14962578.png)
![1-[1-hydroxy-3,3-dimethyl-11-(3-methylthiophen-2-yl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]propan-1-one](/img/structure/B14962586.png)


![Ethyl 6-(3,4-dimethoxyphenyl)-4-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate](/img/structure/B14962601.png)
![N-(3,4-dichlorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14962618.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B14962622.png)
![8-methoxy-6-{[4-(2-methoxyphenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14962636.png)
![2-(2-Fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline](/img/structure/B14962644.png)
![8'-Chloro-1,5-diphenyl-2',3',3'A,5'-tetrahydro-1'H-spiro[1,5-diazinane-3,4'-pyrrolo[1,2-A]quinoline]-2,4,6-trione](/img/structure/B14962674.png)

